N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide
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Overview
Description
“N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide” is a compound that contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . A series of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .Molecular Structure Analysis
The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52(14)° .Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Influenza Virus Inhibition
A study highlighted the synthesis and biological characterization of furan-carboxamide derivatives, demonstrating potent inhibitory effects against the H5N1 influenza A virus. The structure-activity relationship (SAR) studies within this research indicated the significant influence of the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) on anti-influenza activity. This suggests the potential of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide and its derivatives as novel inhibitors for lethal influenza A viruses, including H5N1 strains (Yu Yongshi et al., 2017).
Synthesis of Heterocyclic Compounds
Research on the synthesis of thio- and furan-fused heterocycles revealed a novel class of compounds, showcasing the versatility of furan-carboxamide derivatives in forming complex structures with potential biological activities. These compounds were synthesized starting from corresponding acid derivatives, indicating the pivotal role of this compound in the creation of novel heterocyclic compounds with possible therapeutic applications (Merve Ergun et al., 2014).
Electrochemical Applications
The electrolysis of furan-2-carboxylic and thiophene-2-carboxylic acids, related to this compound, in dimethylformamide demonstrated the formation of specific compounds. This research indicates the potential electrochemical applications of furan-2-carboxamide derivatives in various fields, including organic synthesis and possibly energy storage (P. A. Konstantinov et al., 1971).
Photochemical Preparation Techniques
A study focusing on the photochemical preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles from furan, pyrrole, thiophene, and their derivatives highlighted the potential for creating diverse organic molecules through photochemical methods. This research underscores the utility of furan-carboxamide derivatives in photochemically driven synthetic processes, opening avenues for novel organic synthesis techniques (B. Guizzardi et al., 2000).
Chemoselective Protection of Heteroaromatic Aldehydes
Research into the chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives, including furan- and thiophene-2-carboxaldehydes, shows the potential of furan-carboxamide derivatives in the selective protection and functionalization of sensitive chemical groups. This method provides a valuable tool for the synthesis and manipulation of complex organic molecules in pharmaceutical and chemical research (A. Carpenter et al., 1985).
Mechanism of Action
Mode of Action
The exact mode of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Future Directions
Thiophene-based analogs are significant lead compounds that can be used for further structural optimization . They are being used to improve advanced compounds with a variety of biological effects . For example, compound 4f is a promising fungicide candidate against CDM that can be used for further development .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-15(2)10(12-6-4-8-18-12)9-14-13(16)11-5-3-7-17-11/h3-8,10H,9H2,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKRFHUUEBOUFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CO1)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID56322010 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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